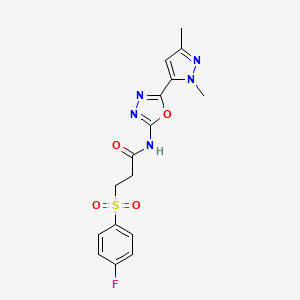

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Description

This compound is a hybrid heterocyclic molecule featuring three key moieties:

- 1,3-dimethyl-1H-pyrazole: A five-membered aromatic ring with two methyl groups at positions 1 and 3, enhancing steric bulk and metabolic stability.

- 1,3,4-oxadiazole: A heterocycle known for its electron-withdrawing properties and role in improving bioavailability.

This structural combination suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., kinase or protease targets) due to the sulfonamide and heterocyclic motifs .

Properties

IUPAC Name |

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O4S/c1-10-9-13(22(2)21-10)15-19-20-16(26-15)18-14(23)7-8-27(24,25)12-5-3-11(17)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIZWADHMXQEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, an oxadiazole ring, and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 367.38 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with pyrazole and oxadiazole moieties exhibit anticancer properties . For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies demonstrated that similar compounds had IC50 values ranging from 10 to 30 µM against breast cancer cells .

Anti-inflammatory Effects

The sulfonamide group in the structure is known for its anti-inflammatory activity . Compounds with similar scaffolds have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, related pyrazole compounds exhibited IC50 values of less than 10 µM against COX-2 . This suggests that this compound could potentially serve as a lead compound for developing new anti-inflammatory drugs.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Pyrazoles are recognized for their broad-spectrum antibacterial and antifungal activities. Studies have reported effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the range of 0.5 to 2 µg/mL .

The precise mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in inflammatory pathways.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Antioxidant Activity : Some derivatives have shown potential as antioxidants, reducing oxidative stress in cells .

Case Studies

Several studies have highlighted the biological relevance of similar compounds:

- Study on Anticancer Activity : A study published in MDPI demonstrated that pyrazole-based compounds had significant antiproliferative effects on human cancer cell lines with mechanisms involving apoptosis .

- Anti-inflammatory Study : Another research indicated that certain pyrazole derivatives selectively inhibited COX enzymes leading to reduced inflammation in animal models .

- Antimicrobial Evaluation : A recent investigation found that compounds with similar structures displayed potent activity against drug-resistant bacterial strains .

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with analogs from the provided evidence:

Key Observations :

- The target compound’s 1,3-dimethyl-pyrazole moiety differentiates it from dihydropyrazolines (e.g., ), which lack the oxadiazole ring and exhibit reduced conformational rigidity.

- Compared to ’s pyrazole derivative, the target’s 4-fluorophenylsulfonyl group may enhance solubility over the dichlorophenyl and methylthioethyl groups, which are more lipophilic.

Functional Implications :

- The target’s moderate LogP suggests balanced membrane permeability, whereas ’s high LogP may limit aqueous solubility.

- The oxadiazole in the target and compounds could improve metabolic stability compared to ’s dihydropyrazolines, which are prone to oxidation.

Research Findings and Trends

- Structural Stability : ’s bond angle data (e.g., C4—N1—N2—C2 dihedral angles) suggests that pyrazole-oxadiazole hybrids (like the target) adopt planar conformations, enhancing π-π stacking with biological targets .

- Biological Activity : While explicit data for the target is unavailable, ’s oxadiazole-thiazole derivatives show MIC values of 2–8 µg/mL against S. aureus , implying that the target’s sulfonyl group could further improve potency .

- Synthetic Challenges : highlights the difficulty of introducing multiple bulky groups (e.g., dichlorophenyl) without side reactions, whereas the target’s 1,3-dimethyl-pyrazole simplifies regioselectivity .

Q & A

Q. What are the established synthetic methodologies for N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?

Answer: The synthesis typically involves multi-step protocols:

- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or condensation of hydrazides with carboxylic acids.

- Step 2: Functionalization at the oxadiazole C5 position using nucleophilic substitution. For example, coupling 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl/aryl halides in dimethylformamide (DMF) with K₂CO₃ as a base .

- Step 3: Sulfonylation of the propanamide side chain using 4-fluorophenylsulfonyl chloride under anhydrous conditions.

Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (room temperature for substitution reactions), and stoichiometric ratios (e.g., 1.1 equivalents of alkyl halide) .

Q. How is the molecular structure of this compound characterized in academic research?

Answer: Structural validation employs:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent integration (e.g., dimethylpyrazole protons at δ 2.2–2.5 ppm, sulfonyl group resonance at δ 7.8–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.

- X-ray Crystallography: For resolving stereochemistry and bond angles, as seen in analogous pyrazole-sulfonamide structures (e.g., C–S bond lengths of ~1.76 Å and dihedral angles <10° between aromatic rings) .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

Answer:

- In vitro assays: Enzymatic inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory potential) and cytotoxicity screens (e.g., MTT assay against cancer cell lines) .

- Structure-Activity Relationship (SAR): Modifying the pyrazole methyl groups or sulfonyl fluorophenyl moiety to evaluate potency changes. For example, replacing 4-fluorophenyl with 3,4-dimethoxyphenyl enhances binding affinity in related compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Answer:

- Design of Experiments (DoE): Use statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems improve reproducibility in diazomethane syntheses .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) or organocatalysts for asymmetric induction.

- Purification Techniques: Gradient chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How do structural modifications influence its pharmacological profile?

Answer:

- Pyrazole Substitution: Replacing 1,3-dimethyl groups with bulkier substituents (e.g., benzyl) alters metabolic stability.

- Sulfonamide Variants: Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring enhances target binding but may reduce solubility.

- Oxadiazole Core: Switching to 1,2,4-oxadiazole increases rigidity, improving selectivity in kinase inhibition assays .

Q. What analytical methods resolve contradictions in spectral or bioactivity data?

Answer:

- Differential Scanning Calorimetry (DSC): Detects polymorphic forms affecting bioavailability.

- LC-MS/MS: Identifies degradation products or metabolites interfering with bioassays.

- Docking Simulations: Clarifies discrepancies between in vitro activity and structural data by modeling protein-ligand interactions .

Q. How can computational modeling guide the design of derivatives?

Answer:

- Molecular Dynamics (MD): Simulates binding stability in target proteins (e.g., COX-2 or EGFR kinases).

- Quantum Mechanical (QM) Calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Pharmacophore Mapping: Aligns functional groups (sulfonyl, pyrazole) with critical receptor residues .

Q. What strategies mitigate challenges in scaling up laboratory synthesis?

Answer:

- Continuous Flow Systems: Enhance heat/mass transfer for exothermic reactions (e.g., sulfonylation).

- Green Chemistry Principles: Substitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.